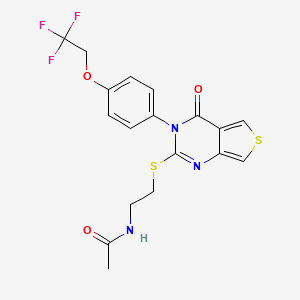

T-3364366

Vue d'ensemble

Description

T 3364366 est un inhibiteur puissant et réversible de la désaturase des acides gras 1 (également connue sous le nom de désaturase delta-5). Cette enzyme joue un rôle crucial dans la biosynthèse des acides gras polyinsaturés, qui sont des composants essentiels des membranes cellulaires et des précurseurs des molécules de signalisation. T 3364366 a démontré un potentiel significatif dans la recherche scientifique en raison de sa grande sélectivité et de son efficacité .

Applications De Recherche Scientifique

T 3364366 has a wide range of applications in scientific research:

Chemistry: Used as a tool to study the mechanisms of fatty acid desaturation and the role of delta-5 desaturase in lipid metabolism

Biology: Employed in cellular studies to investigate the effects of fatty acid desaturation on cell membrane properties and signaling pathways

Medicine: Explored as a potential therapeutic agent for diseases related to inflammation and metabolic disorders due to its ability to modulate the production of pro-inflammatory eicosanoids

Industry: Utilized in the development of bioactive compounds and as a reference standard in quality control processes

Mécanisme D'action

Target of Action

The primary target of T-3364366 is the delta-5 desaturase (D5D) enzyme . This enzyme plays a crucial role in the biosynthesis of eicosanoids, lipid signaling molecules that are key regulators of inflammation .

Mode of Action

This compound interacts with its target, D5D, by binding to the desaturase domain of the enzyme . It is a reversible, slow-binding inhibitor with a dissociation half-life in excess of 2.0 hours . This long residence time was confirmed in cellular washout assays .

Biochemical Pathways

D5D catalyzes the conversion from dihomo-gamma linoleic acid (DGLA) to arachidonic acid (AA) . DGLA and AA are common precursors of anti- and pro-inflammatory eicosanoids, respectively . By inhibiting D5D, this compound reduces the production of AA and subsequently the pro-inflammatory eicosanoids derived from it .

Result of Action

The inhibition of D5D by this compound leads to a decrease in the production of pro-inflammatory eicosanoids derived from AA . This could potentially alleviate inflammation-related diseases .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

T-3364366 interacts with the enzyme FADS1, which catalyzes the conversion from dihomo-gamma linoleic acid (DGLA) to arachidonic acid (AA) . The compound binds to the desaturase domain of FADS1 . This interaction is reversible and slow-binding, with a dissociation half-life in excess of 2.0 hours .

Cellular Effects

In cellular contexts, this compound has been shown to inhibit the production of arachidonic acid, a common precursor of pro-inflammatory eicosanoids . This suggests that this compound may influence cell signaling pathways related to inflammation. The long residence time of this compound was confirmed in cellular washout assays .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the desaturase domain of FADS1 . This binding inhibits the enzyme’s activity, thereby reducing the production of arachidonic acid .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over multi-hour timescales in laboratory settings . The compound is a slow-binding inhibitor, with a dissociation half-life in excess of 2.0 hours .

Dosage Effects in Animal Models

While specific dosage effects in animal models have not been reported in the literature, the potency of this compound has been demonstrated in both human and rat hepatocyte cell lines .

Metabolic Pathways

This compound is involved in the metabolic pathway of arachidonic acid production, where it inhibits the enzyme FADS1 . This could potentially affect metabolic flux or metabolite levels related to the production of eicosanoids.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de T 3364366 implique plusieurs étapes, commençant par la préparation du noyau thiénopyrimidinone. Ce noyau est ensuite fonctionnalisé avec divers substituants pour obtenir la structure chimique souhaitée. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement élevé et une pureté .

Méthodes de production industrielle

La production industrielle de T 3364366 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et la rentabilité, impliquant souvent des systèmes automatisés pour un contrôle précis des conditions réactionnelles. Les étapes de purification telles que la cristallisation et la chromatographie sont employées pour atteindre les niveaux de pureté requis .

Analyse Des Réactions Chimiques

Types de réactions

T 3364366 subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou le retrait d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou le retrait d'oxygène.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium, et divers nucléophiles pour les réactions de substitution. Les conditions impliquent souvent des températures contrôlées, des niveaux de pH spécifiques et l'utilisation d'atmosphères inertes pour prévenir les réactions secondaires indésirables .

Produits principaux

Les produits principaux formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés entièrement saturés .

Applications de la recherche scientifique

T 3364366 a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme outil pour étudier les mécanismes de désaturation des acides gras et le rôle de la désaturase delta-5 dans le métabolisme des lipides

Biologie : Employé dans des études cellulaires pour étudier les effets de la désaturation des acides gras sur les propriétés des membranes cellulaires et les voies de signalisation

Médecine : Exploré comme agent thérapeutique potentiel pour les maladies liées à l'inflammation et aux troubles métaboliques en raison de sa capacité à moduler la production d'eicosanoïdes pro-inflammatoires

Industrie : Utilisé dans le développement de composés bioactifs et comme étalon de référence dans les processus de contrôle de la qualité

Mécanisme d'action

T 3364366 exerce ses effets en se liant au domaine désaturase de la désaturase delta-5, inhibant ainsi son activité. Cette inhibition empêche la conversion de l'acide dihomo-gamma-linolénique en acide arachidonique, réduisant ainsi la production d'eicosanoïdes pro-inflammatoires. Le composé présente une interaction lente et réversible avec une demi-vie de dissociation supérieure à deux heures, assurant une efficacité prolongée .

Comparaison Avec Des Composés Similaires

Composés similaires

T 3364366 : Inhibiteur puissant et sélectif de la désaturase delta-5 avec une grande efficacité et une action prolongée

Inhibiteurs de la désaturase delta-6 : Moins sélectifs et présentent souvent des effets hors cible

Inhibiteurs de la désaturase delta-9 : Ciblent des voies différentes et ont des effets biologiques distincts

Unicité

T 3364366 se distingue par sa grande sélectivité pour la désaturase delta-5, ses effets hors cible minimes et son action prolongée. Ces propriétés en font un outil précieux dans la recherche fondamentale et les applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

N-[2-[4-oxo-3-[4-(2,2,2-trifluoroethoxy)phenyl]thieno[3,4-d]pyrimidin-2-yl]sulfanylethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N3O3S2/c1-11(25)22-6-7-29-17-23-15-9-28-8-14(15)16(26)24(17)12-2-4-13(5-3-12)27-10-18(19,20)21/h2-5,8-9H,6-7,10H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRXQXNVDLUWMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCSC1=NC2=CSC=C2C(=O)N1C3=CC=C(C=C3)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

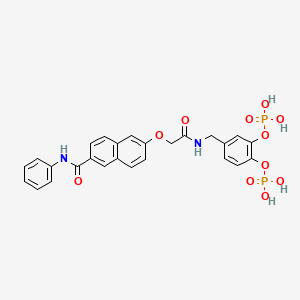

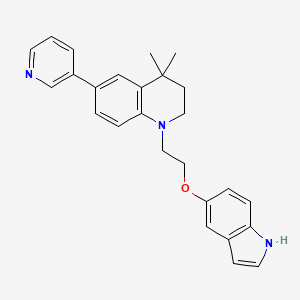

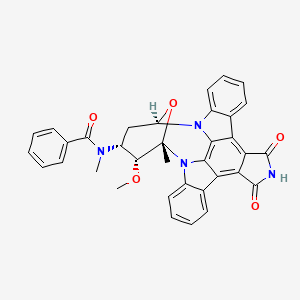

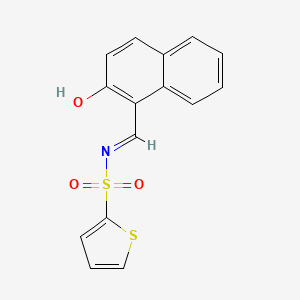

Feasible Synthetic Routes

Q1: How does T-3364366 interact with its target, Delta-5 desaturase (D5D), and what are the downstream effects of this interaction?

A1: this compound acts as a reversible, slow-binding inhibitor of D5D. [] This means it binds to the enzyme and blocks its activity without permanently modifying it. The compound exhibits a long residence time on D5D, with a dissociation half-life exceeding 2 hours. [] This prolonged binding was confirmed through cellular washout assays. []

Q2: What is known about the structural features of D5D that are important for this compound binding?

A2: Research suggests that this compound specifically binds to the desaturase domain of D5D. [] This conclusion stems from experiments where domains were swapped between D5D and another desaturase enzyme, D6D. These experiments demonstrated that the presence of the D5D desaturase domain was essential for [(3)H]this compound binding. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,5S,8S,11S,15E,20S)-20-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-8-(4-aminobutyl)-N-[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2,11,20-trimethyl-5-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carboxamide](/img/structure/B611025.png)